(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, also known as (R)-Fmoc-cyano-L-alanine, is a chiral compound widely used in peptide synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly utilized in solid-phase peptide synthesis to protect the amino group of amino acids.
This compound can be synthesized through various chemical methods and is commercially available from multiple suppliers, including BLD Pharmatech Ltd. and PubChem, where it is listed under CAS number 201531-88-6 . The Fmoc group serves as a temporary protective group during the synthesis of peptides, allowing for selective reactions at other functional groups.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid falls under the classification of amino acids and derivatives, specifically as a non-standard amino acid due to the presence of the cyano group. It is also classified as a heterocyclic compound because of its fluorenyl structure.
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid typically involves multiple steps:
The yield of this compound can vary based on reaction conditions; for example, yields reported in literature range from 70% to 91% depending on the specific synthetic route employed .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the synthesis and confirming the structure of the final product. For instance, NMR data provides insights into the chemical environment of hydrogen atoms within the molecule, while HPLC assesses purity.
The molecular formula for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is , with a molecular weight of approximately 284.31 g/mol. The structure features:
The structural representation can be visualized using molecular modeling software, allowing researchers to analyze sterics and electronic properties that influence reactivity during peptide synthesis.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid participates in various chemical reactions typical for amino acids:
The reaction conditions must be carefully controlled to ensure high yields and selectivity, particularly during deprotection steps where side reactions may occur.
The mechanism by which (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid functions in peptide synthesis involves:
Kinetic studies may reveal reaction rates and mechanisms specific to this compound when used in conjunction with various coupling agents and solvents.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid exhibits:
Key chemical properties include:
Relevant data from suppliers indicates high purity levels (>97%) for commercially available samples .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid has significant applications in:
The synthesis of enantiomerically pure (R)-configured β-cyanoalanine derivatives demands precise chiral control, typically achieved through stereoselective cyanation or resolution techniques. This compound—formally designated as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid—serves as a non-proteinogenic amino acid building block in peptide synthesis, where its nitrile group enables post-assembly modifications. Key molecular characteristics are summarized in Table 1 [1] [4] [5].
Table 1: Molecular Characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic Acid
Property | Value |
---|---|
CAS Registry Number | 127273-06-7 |
Molecular Formula | C₁₉H₁₆N₂O₄ |
Molecular Weight | 336.34 g/mol |
IUPAC Name | (R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-cyanopropanoic acid |
SMILES String | O=C(O)C@@HCC#N |
Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) |
Enantioselective routes often employ asymmetric hydrogenation of dehydroamino acid precursors or enzymatic resolution. A prominent strategy involves catalytic asymmetric cyanation of aldimines derived from glycine equivalents, utilizing chiral Lewis acid or organocatalyst systems. Peptide-based catalysts—particularly β-hairpin motifs rich in proline and leucine—have demonstrated efficacy in mediating enantioselective transformations to yield the (R)-enantiomer with >90% enantiomeric excess. These systems leverage hydrogen-bonding networks and hydrophobic pockets to enforce facial selectivity during nucleophilic cyanide addition [2] [7]. Solid-phase synthetic adaptations incorporate this compound directly as a fluoromethyloxycarbonyl-protected monomer, though racemization risks necessitate optimized coupling protocols [5] [9].
Racemization during solid-phase peptide synthesis poses a critical challenge for (R)-β-cyanoalanine incorporation due to the electron-withdrawing nitrile group, which acidifies the α-proton and facilitates base-catalyzed epimerization. The fluorenylmethyloxycarbonyl/t-butyl protection scheme predominates in modern solid-phase peptide synthesis, where repetitive fluorenylmethyloxycarbonyl deprotection employs piperidine (20–50% in dimethylformamide). This step generates a carbanion intermediate at the α-carbon of the resin-bound amino acid, which can epimerize via a planar enolate [3] [6] [10].
Table 2: Racemization Risk Comparison During Solid-Phase Peptide Synthesis
Amino Acid Derivative | Deprotection Base | Coupling Reagent | Racemization Rate (%) |
---|---|---|---|
Standard Fluorenylmethyloxycarbonyl-Alanine | Piperidine (20%) | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | <0.5 |
Fluorenylmethyloxycarbonyl-β-cyanoalanine | Piperidine (20%) | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | 5–8 |
Fluorenylmethyloxycarbonyl-β-cyanoalanine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (2%) | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | 15–25 |
Notably, 1,8-diazabicyclo[5.4.0]undec-7-ene—a strong non-nucleophilic base—accelerates racemization by enhancing carbanion stability and is contraindicated for β-cyanoalanine couplings. Aspartimide formation via nitrile-assisted intramolecular cyclization presents an additional pathway, particularly during prolonged base exposure. Mitigation strategies include:
Catalytic asymmetric cyanation enables direct access to enantiopure (R)-β-cyanoalanine precursors. Two dominant approaches prevail:
Chiral catalysts govern enantioselectivity through substrate activation and spatial confinement. Metal-ligand complexes like vanadium-salen derivatives facilitate imine cyanation, yielding α-amino nitriles with 80–92% enantiomeric excess. Organocatalysts—notably cinchona alkaloid derivatives—promote Michael additions to acrylates via tandem ammonium salt formation and enantioselective cyanide delivery. Peptide-based catalysts exhibit superior performance for β-substituted alanine analogues due to their multifunctional active sites capable of simultaneous hydrogen bonding, electrostatic interactions, and steric guidance [2] [7].
Table 3: Catalytic Systems for Enantioselective β-Cyanoalanine Synthesis
Catalyst Class | Representative Catalyst | Substrate | Enantiomeric Excess (%) | Reaction Type |
---|---|---|---|---|
Vanadium-Salen Complex | VO(salen)(t-Bu) | N-Benzylaldimine | 89 | Strecker |
Cinchona Thiourea | Hydroquinine-1,4-bis(difluoromethyl)phenylthiourea | Acrylate | 95 | Michael Addition |
β-Turn Peptide Catalyst | H-DPro-LLeu-LSer-LAsp-NHC₁₈H₃₇ | Dehydroalanine | 98 | Conjugate Cyanation |
Mechanistic studies reveal that peptide catalysts enforce stereocontrol through substrate-induced folding, creating a chiral microenvironment analogous to enzymatic pockets. For example, proline-containing sequences adopt β-turn conformations that position basic residues to activate electrophiles while directing cyanide attack via hydrogen-bonding networks. This principle enables extension to structurally diverse β-cyanoalanine analogues, including 3-(3-cyanophenyl)propanoic acid derivatives used in constrained peptide design [2] [7].
The synthetic methodologies, racemization controls, and catalytic innovations detailed herein provide a robust framework for incorporating this non-canonical amino acid into stereochemically complex peptides, advancing applications in targeted drug design and biomimetic catalysis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7